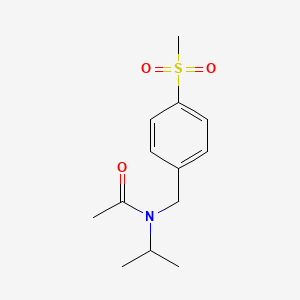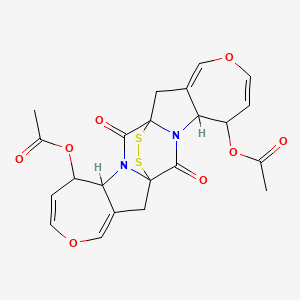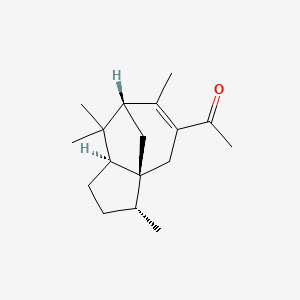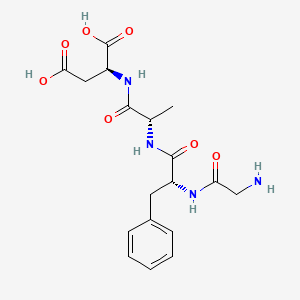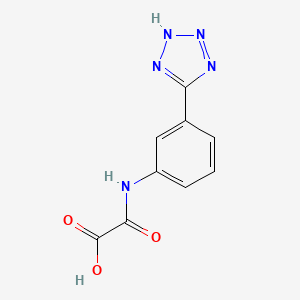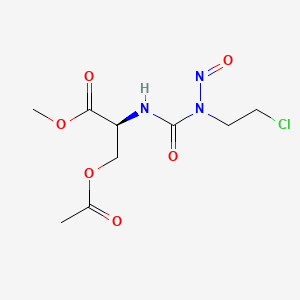
Afrormosine
Übersicht
Beschreibung
Afrormosine is a flavonoid compound with the molecular formula C17H14O5 . It is a crystalline compound and can be sourced from the herbs of Mucuna macrocarpa Wallich .
Molecular Structure Analysis
Afrormosine has a molecular weight of 298.3 g/mol . The structure includes a benzopyranone ring, which is common in flavonoids .
Physical And Chemical Properties Analysis
Afrormosine has a density of 1.3±0.1 g/cm3, a boiling point of 516.0±50.0 °C at 760 mmHg, and a flash point of 193.6±23.6 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 65 Å2 .
Wissenschaftliche Forschungsanwendungen
Anticancer Effect
Afrormosin has been found to exert an anticancer effect on B16F10 melanoma cells . It decreases the viability of these cells in a time- and dose-dependent manner .
Reduction of Cell Proliferation
The decrease in cell viability caused by Afrormosin is due to the reduction of cell proliferation . This is achieved through Go/G1 arrest and the induction of apoptosis in B16F10 melanoma cells .
Decrease in Metastatic Activity
Afrormosin also decreases the metastatic activity (cell invasion and migration) of B16F10 melanoma cells .
Modulation of Protein Levels
At the molecular level, Afrormosin reduces the levels of Bcl-2, an anti-apoptotic protein, and augments the levels of Bax, a pro-apoptotic protein, and p53, a tumor suppressor . Additionally, procaspase-3 levels are reduced by Afrormosin treatment .
Inhibition and Activation of Signaling Pathways
When examining the signaling pathways affected by Afrormosin, it was found that the AKT/ERK pathways were inhibited and the p38/JNK pathway was activated by Afrormosin .
Potential Anticancer Drug
Collectively, these results suggest the potential anticancer effect of Afrormosin, making it a prospective candidate for development as an anticancer drug .
Wirkmechanismus
Afrormosin, also known as Afrormosine or Afromosin, is an isoflavonoid compound that has been the subject of recent research due to its potential therapeutic properties . This article will delve into the mechanism of action of Afrormosin, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Afrormosin primarily targets B16F10 melanoma cells . It interacts with key proteins involved in cell proliferation and apoptosis, such as Bcl-2 , an anti-apoptotic protein, Bax , a pro-apoptotic protein, and p53 , a tumor suppressor .
Mode of Action
Afrormosin decreases the viability of B16F10 melanoma cells in a time- and dose-dependent manner . It induces a decrease in cell viability by reducing cell proliferation through Go/G1 arrest and inducing apoptosis in B16F10 melanoma cells . Furthermore, Afrormosin decreases the metastatic activity (cell invasion and migration) of B16F10 melanoma cells .
Biochemical Pathways
Afrormosin affects the AKT/ERK and p38/JNK signaling pathways . It inhibits the AKT/ERK pathways and activates the p38/JNK pathway . These pathways play crucial roles in cell proliferation, differentiation, and survival.
Result of Action
At the molecular level, Afrormosin reduces the levels of Bcl-2 and augments the levels of Bax and p53 . Additionally, procaspase-3 levels are reduced by Afrormosin treatment . These changes contribute to the induction of apoptosis in B16F10 melanoma cells .
Eigenschaften
IUPAC Name |
7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-14(18)16(21-2)7-12(15)17(13)19/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPBYUQZLUKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203543 | |
| Record name | Afromosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Afrormosin | |
CAS RN |
550-79-8 | |
| Record name | Afromosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afromosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afromosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFROMOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89P1SB9FYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




